2-(2-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
Preparation Methods
The synthesis of 2-(2-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves several steps. One common method includes the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
2-(2-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroacetic acid and other organometallic catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in medicinal chemistry for the development of novel biologically active compounds . The pyrrolidine ring, a key component of this compound, is known for its ability to efficiently explore the pharmacophore space due to its sp3-hybridization and increased three-dimensional coverage . This makes it a valuable scaffold for drug discovery and development .
Mechanism of Action
The mechanism of action of 2-(2-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents play a crucial role in its biological activity . The compound’s binding mode to enantioselective proteins can lead to different biological profiles, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
2-(2-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities . The unique combination of reactivity and selectivity in this compound sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-[2-(butan-2-ylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-3-11(2)16-14-12(6-4-8-15-14)13-7-5-9-17(13)10-18/h4,6,8,10-11,13H,3,5,7,9H2,1-2H3,(H,15,16) |
InChI Key |
KCHJOWHCWJPCDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C=CC=N1)C2CCCN2C=O |
Origin of Product |
United States |
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